N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a boronate ester and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, potentially converting the boronate ester to a boronic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine ring that are activated by the electron-withdrawing boronate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl group.
Reduction: Boronic acids or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester group makes this compound useful as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: Similar structure but with the boronate ester at a different position on the pyridine ring.
N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneamine: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The unique combination of a boronate ester and a dimethylaminoethyl group on a pyridine ring gives N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine distinct chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in catalysis.
Properties
Molecular Formula |
C15H26BN3O2 |
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Molecular Weight |
291.20 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-17-13(11-12)18-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18) |
InChI Key |
HEGDQCAMUAADOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCCN(C)C |
Origin of Product |
United States |
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